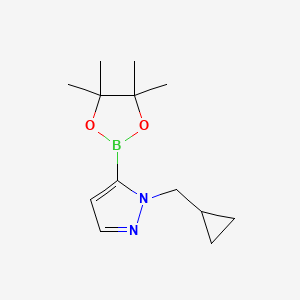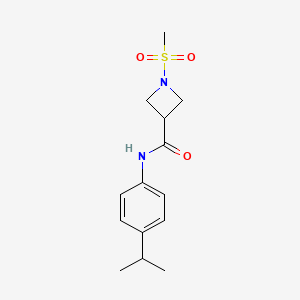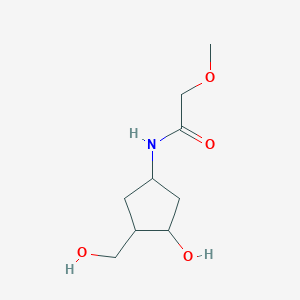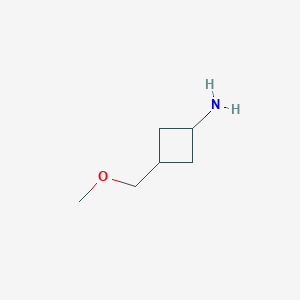
1-(环丙基甲基)吡唑-5-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is a type of organoboron reagent . These reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester could be achieved through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular formula of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is C13H21BN2O2 . Its molecular weight is 248.13 .科学研究应用
1. 合成和环化应用
1-(环丙基甲基)吡唑-5-硼酸频哪醇酯用于各种合成和环化过程。例如,它用于芳基卤化物的钯催化氰基甲基化,该过程涉及铃木偶联和碱诱导的断裂,从而产生芳基乙腈(Velcicky 等人,2011 年)。此外,它在环丙基硼酸酯和三取代环丙醇的立体选择性合成中得到应用(Hussain 等人,2009 年)。
2. 催化和偶联反应
该化合物在催化和偶联反应中起着至关重要的作用。它是铃木偶联中的组成部分,包括改进的 1-甲基-1H-吡唑-4-硼酸频哪醇酯(Mullens,2009 年)的合成和频哪醇 1-甲基-1H-吡唑-5-硼酸酯(Yu-jua,2013 年)的合成。它还用于合成高度取代的 1,1-二芳基乙烯,在针对癌细胞系的抗增殖活性中具有应用(Roche 等人,2015 年)。
3. 聚合和材料科学
在材料科学和聚合中,1-(环丙基甲基)吡唑-5-硼酸频哪醇酯用于自由基聚合工艺,用于合成传统上无法获得的共聚物(Makino 等人,2020 年)。它促进了 π-共轭聚合物中硼酸(酯)部分的合成(Nojima 等人,2016 年)。
4. 分析化学和纯度分析
在分析化学中,它对于分析高反应性频哪醇硼酸酯至关重要,尤其是在评估开发化合物的质量时(Zhong 等人,2012 年)。这涉及克服与样品降解和硼酸形成相关的挑战。
作用机制
Target of Action
Boronic acid pinacol esters are generally used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, in which this compound likely participates, are crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a participant in suzuki–miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic acid pinacol esters is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly affected by the pH of its environment.
未来方向
属性
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-8-15-16(11)9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBAOKHZOZINLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-41-0 |
Source


|
| Record name | 1-(cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)
![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
methanol](/img/structure/B2641297.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)


![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![3-[(4-Fluorophenyl)methyl]-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2641303.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)
![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)
